N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Description
N-[4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a unique structural framework. Its core structure comprises a phenoxyacetamide moiety linked to a phenyl ring substituted with a 2,3-dihydroindole sulfonyl group. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the 2-isopropyl-5-methylphenoxy substituent contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHAIKBQXEYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 2,3-Dihydro-1H-indole
2,3-Dihydro-1H-indole undergoes sulfonylation using chlorosulfonic acid in dichloroethane at 0–5°C. This reaction produces 2,3-dihydro-1H-indole-1-sulfonyl chloride, a reactive intermediate critical for subsequent amination. The sulfonyl chloride is isolated via vacuum distillation and characterized by H NMR (δ 7.2–7.4 ppm, aromatic protons) and IR spectroscopy (S=O stretching at 1365 cm and 1170 cm).
Coupling with 4-Nitroaniline
The sulfonyl chloride reacts with 4-nitroaniline in anhydrous dichloromethane under nitrogen atmosphere, catalyzed by triethylamine. This yields N-(4-nitrophenyl)-2,3-dihydro-1H-indole-1-sulfonamide, which precipitates as a pale-yellow solid. Filtration and recrystallization from ethanol afford the nitro intermediate in 75–80% yield.
Reduction to Primary Amine
The nitro group is reduced to an amine using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at 50°C. Completion of the reaction is confirmed by TLC, and the product, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline, is isolated in 85–90% yield. Key spectral data include H NMR (δ 6.8–7.3 ppm, aromatic protons; δ 4.3 ppm, NH) and ESI-MS (m/z 289.1 [M+H]).
Preparation of 2-(2-Isopropyl-5-methylphenoxy)acetyl Chloride
The phenoxy acetamide moiety is synthesized via nucleophilic substitution of chloroacetyl chloride with 2-isopropyl-5-methylphenol, followed by activation to the acid chloride.
Phenoxy Acetic Acid Synthesis
2-Isopropyl-5-methylphenol reacts with chloroacetic acid in the presence of potassium carbonate (KCO) and potassium iodide (KI) in acetone at reflux (56°C) for 12 hours. This Williamson ether synthesis yields 2-(2-isopropyl-5-methylphenoxy)acetic acid as a white crystalline solid (72% yield). IR analysis confirms the ester carbonyl stretch at 1740 cm.
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl) in anhydrous dichloromethane at 0°C, followed by stirring at room temperature for 3 hours. Excess thionyl chloride is removed under reduced pressure, yielding 2-(2-isopropyl-5-methylphenoxy)acetyl chloride as a colorless liquid (95% yield). The product is used immediately in subsequent reactions due to its hygroscopic nature.
Amide Coupling and Final Product Formation
The final step involves coupling the sulfonamide aniline with the phenoxy acetyl chloride to form the target acetamide.
Schotten-Baumann Reaction
4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline is dissolved in a mixture of water and dichloromethane. 2-(2-Isopropyl-5-methylphenoxy)acetyl chloride is added dropwise under vigorous stirring at 0°C, followed by the addition of sodium hydroxide (NaOH) to maintain a pH of 8–9. The reaction proceeds for 4 hours, after which the organic layer is separated, dried over sodium sulfate, and concentrated. Crude product purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final compound in 68% yield.
Characterization Data
The target compound is characterized by:
-
H NMR (400 MHz, DMSO-d) : δ 1.21 (d, 6H, CH(CH)), 2.28 (s, 3H, Ar-CH), 3.12–3.18 (m, 4H, indole-CH), 4.72 (s, 2H, OCH), 6.90–7.45 (m, 10H, aromatic protons), 10.15 (s, 1H, NH).
Alternative Synthetic Routes and Optimization
Chloroacetamide Intermediate Pathway
An alternative approach involves reacting 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with chloroacetyl chloride in dichloromethane to form N-[4-(indole sulfonyl)phenyl]chloroacetamide. Subsequent substitution with 2-isopropyl-5-methylphenol under basic conditions (KCO, KI, acetone) yields the target compound. This method avoids handling the unstable acid chloride but requires careful control of reaction stoichiometry to minimize di-substitution.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the amidation step. Reactions conducted at 100°C for 20 minutes in DMF achieve 85% yield, significantly reducing synthesis time compared to conventional heating.
Challenges and Mitigation Strategies
Byproduct Formation
Competing sulfonylation at the indole nitrogen or over-alkylation of the phenoxy group may occur. These are mitigated by:
Purification Difficulties
The final product’s high molecular weight and polarity necessitate optimized chromatographic conditions. Gradient elution (hexane to ethyl acetate) combined with recrystallization from ethanol/water (1:1) enhances purity (>98% by HPLC).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors improve heat and mass transfer during exothermic steps like sulfonylation. Patent literature highlights the use of microreactors for sulfonyl chloride synthesis, achieving 90% yield with a residence time of 2 minutes. Solvent recovery systems are integrated to reduce waste, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the phenoxyacetamide structure can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues with Thiadiazole Cores ()
Compounds 5e–5m in share the phenoxyacetamide backbone but replace the dihydroindole sulfonyl group with 1,3,4-thiadiazole-2-yl cores bearing diverse thioether substituents. Key comparisons include:
| Compound ID | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | (4-Chlorobenzyl)thio | 132–134 | 74 |
| 5f | Methylthio | 158–160 | 79 |
| 5g | Ethylthio | 168–170 | 78 |
| 5h | Benzylthio | 133–135 | 88 |
| 5j | (4-Chlorobenzyl)thio | 138–140 | 82 |
Key Observations :
- Melting Points : Thiadiazole derivatives exhibit melting points ranging from 132–170°C, influenced by substituent bulk and symmetry. For instance, 5g (ethylthio) has the highest melting point (168–170°C), likely due to efficient crystal packing .
- Synthetic Accessibility : Yields for thiadiazole analogs (68–88%) suggest moderate to high synthetic efficiency, comparable to methods that might apply to the target compound .
Triazole-Based Analogues ()
The compound N-(2,3-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () shares an acetamide backbone but incorporates a 1,2,4-triazole ring with a sulfanyl linker.
Key Differences :
- Heterocyclic Core : The triazole ring may engage in distinct hydrogen-bonding interactions compared to the thiadiazole or indole sulfonyl groups.
- Substituent Effects: The 4-propylphenoxy group in increases lipophilicity relative to the target compound’s 2-isopropyl-5-methylphenoxy group, which balances bulk and branching .
Phenoxyacetamide Derivatives with Variable Substituents ()
Compounds f, g, h in feature 2,6-dimethylphenoxy groups and complex stereochemistry. For example:
- 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f) includes a formamido group and hydroxylated backbone.
Comparison Highlights :
- Steric vs.
- Hydrogen Bonding : The hydroxyl and formamido groups in compounds enhance hydrogen-bonding capacity, whereas the target compound’s sulfonyl group offers stronger, directional interactions .
Benzodiazepine and Isoindole Derivatives ()
- Compound 9d () includes a fluorophenyl and hydroxypentyl group, emphasizing polar interactions over the sulfonyl group’s electronegativity .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 539.3 ± 60.0 °C at 760 mmHg |
| LogP | 2.95 |
| Exact Mass | 422.130028 g/mol |
The biological activity of this compound is largely attributed to its structural features, particularly the indole and sulfonamide groups. These moieties are known for their pharmacological properties, including:
- Antimicrobial Activity : The sulfonamide group enhances antibacterial properties by inhibiting bacterial folate synthesis, a critical pathway for bacterial growth.
- Anticancer Potential : Indole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antibacterial activity against various pathogens. For instance, studies have shown that related acetamides can inhibit the growth of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for therapeutic use .
Anticancer Activity
In vitro studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For example, assays conducted on HepG2 liver cancer cells revealed significant reductions in cell viability at concentrations as low as 12.5 µg/mL . The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance cytotoxicity, indicating potential avenues for drug design.
Case Studies
- Study on Antimicrobial Properties :
- Study on Anticancer Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
